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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

Cat. No.: B1347271 Get Quote

CAS Number: 6342-60-5

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 2-Chloro-5-methylbenzoic acid, a key

chemical intermediate in the synthesis of various organic compounds. This document outlines

its physicochemical properties, synthesis, reactivity, and applications, with a focus on its

relevance to pharmaceutical research and development. Experimental protocols and visual

diagrams are included to support laboratory applications.

Physicochemical Properties
2-Chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its physical and

chemical characteristics are summarized in the table below, providing essential data for

handling, storage, and reaction setup.
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Property Value Reference

CAS Number 6342-60-5

Molecular Formula C₈H₇ClO₂ [1][2]

Molecular Weight 170.59 g/mol [2]

Appearance
White to off-white crystalline

solid
[3]

Melting Point 148-151 °C [4]

Boiling Point 291.3 °C at 760 mmHg [4]

Solubility

Limited solubility in water;

soluble in organic solvents. An

experimental solubility range in

water is reported as 0.01 to 1.0

g/100 mL at 25°C.[1]

IUPAC Name 2-chloro-5-methylbenzoic acid [2]

Synonyms 6-Chloro-m-toluic acid [2]

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-5-methylbenzoic
acid is not readily available in the reviewed literature, a common method for the preparation of

chlorobenzoic acids is through the oxidation of the corresponding chlorotoluene. For instance,

o-chlorobenzoic acid can be prepared by the oxidation of o-chlorotoluene.[5] A plausible

synthetic route for 2-Chloro-5-methylbenzoic acid would therefore be the oxidation of 4-

chlorotoluene.

The chemical reactivity of 2-Chloro-5-methylbenzoic acid is primarily dictated by the

carboxylic acid functional group. It readily undergoes reactions typical of carboxylic acids, such

as esterification and amide bond formation. The presence of the chlorine atom on the aromatic

ring also influences its electronic properties and can provide a site for nucleophilic substitution

under certain conditions.[6]
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A key reaction of 2-Chloro-5-methylbenzoic acid in the context of drug discovery is its

coupling with various amines to form a diverse range of amide derivatives. This reaction is

often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) in the presence of a base like triethylamine (Et₃N).[7]

Applications in Drug Development
2-Chloro-5-methylbenzoic acid serves as a versatile building block in medicinal chemistry. Its

derivatives have been explored for various therapeutic applications. A notable example is its

use in the synthesis of antagonists for the P2X7 receptor, a target implicated in inflammatory

processes.

P2X7 Receptor Antagonism
The P2X7 receptor is an ATP-gated ion channel expressed on immune cells. Its activation by

high concentrations of extracellular ATP triggers a cascade of downstream signaling events,

leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Chronic

activation of the P2X7 receptor is associated with various inflammatory diseases.

Consequently, antagonists of this receptor are of significant interest as potential anti-

inflammatory agents.

Amide derivatives of 2-Chloro-5-methylbenzoic acid have been synthesized and evaluated

for their ability to block the P2X7 receptor.[7] The general workflow for the synthesis and

evaluation of these potential drug candidates is outlined below.
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Fig. 1: Drug discovery workflow for P2X7 antagonists.
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The binding of an antagonist to the P2X7 receptor blocks the ATP-induced ion channel

opening, thereby inhibiting downstream signaling pathways. This mechanism of action is

depicted in the following diagram.
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Fig. 2: Mechanism of P2X7 receptor antagonism.

Experimental Protocols
The following section provides a representative experimental protocol for a key reaction

involving 2-Chloro-5-methylbenzoic acid, based on methodologies used for the synthesis of

P2X7 receptor antagonists.[7]

General Protocol for Amide Coupling
This protocol describes the synthesis of an amide derivative from 2-Chloro-5-methylbenzoic
acid and a primary or secondary amine using EDC as a coupling agent.

Materials:

2-Chloro-5-methylbenzoic acid

Amine of interest

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

Triethylamine (Et₃N)

Anhydrous Dichloromethane (CH₂Cl₂)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1347271?utm_src=pdf-body-img
https://www.benchchem.com/product/b1347271?utm_src=pdf-body
https://www.medchemexpress.com/2-chloro-5-methylbenzoic-acid.html
https://www.benchchem.com/product/b1347271?utm_src=pdf-body
https://www.benchchem.com/product/b1347271?utm_src=pdf-body
https://www.benchchem.com/product/b1347271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Appropriate solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve 2-Chloro-5-methylbenzoic acid (1.0 equivalent) in anhydrous

dichloromethane.

Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equivalents), followed

by triethylamine (2.0-3.0 equivalents).

Activation: Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the reaction mixture.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash

sequentially with saturated aqueous NaHCO₃ solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

amide derivative.

Conclusion
2-Chloro-5-methylbenzoic acid is a valuable and versatile intermediate in organic synthesis,

particularly in the field of medicinal chemistry. Its utility in the construction of biologically active

molecules, such as P2X7 receptor antagonists, highlights its importance for researchers and
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professionals in drug development. The information and protocols provided in this guide are

intended to support the effective use of this compound in the laboratory and to facilitate further

research into its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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